molecular formula C20H23NO3S B2436053 N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-1-(THIOPHEN-2-YL)CYCLOPENTANE-1-CARBOXAMIDE CAS No. 1421528-77-9

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-1-(THIOPHEN-2-YL)CYCLOPENTANE-1-CARBOXAMIDE

Cat. No.: B2436053
CAS No.: 1421528-77-9
M. Wt: 357.47
InChI Key: KTTCSCDDDJBBMP-UHFFFAOYSA-N
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Description

“N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-1-(THIOPHEN-2-YL)CYCLOPENTANE-1-CARBOXAMIDE” is a complex organic compound that features a benzofuran ring, a thiophene ring, and a cyclopentanecarboxamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-1-(THIOPHEN-2-YL)CYCLOPENTANE-1-CARBOXAMIDE” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, cyclization can be achieved using acid catalysts.

    Introduction of the Hydroxyethyl Group: This can be done via a nucleophilic substitution reaction.

    Formation of the Cyclopentanecarboxamide Moiety: This step might involve the reaction of a cyclopentanone derivative with an amine.

    Coupling with the Thiophene Ring: This can be achieved through a cross-coupling reaction such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group.

    Reduction: Reduction reactions could target the carbonyl group in the cyclopentanecarboxamide moiety.

    Substitution: The aromatic rings (benzofuran and thiophene) can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong acids or bases, depending on the type of substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with similar structures have been investigated for their potential as pharmaceuticals. They might exhibit activities such as anti-inflammatory, anti-cancer, or antimicrobial effects.

Industry

In industry, such compounds could be used in the development of new materials or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-1-(THIOPHEN-2-YL)CYCLOPENTANE-1-CARBOXAMIDE: can be compared with other benzofuran or thiophene derivatives.

    Cyclopentanecarboxamide derivatives: are also relevant for comparison.

Uniqueness

The uniqueness of “this compound” lies in its combination of functional groups, which might confer unique biological activities or chemical reactivity.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S/c22-16(14-5-6-17-15(12-14)7-10-24-17)13-21-19(23)20(8-1-2-9-20)18-4-3-11-25-18/h3-6,11-12,16,22H,1-2,7-10,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTCSCDDDJBBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=CC4=C(C=C3)OCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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